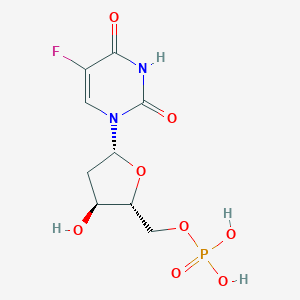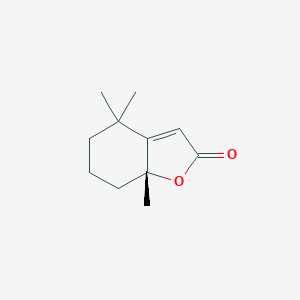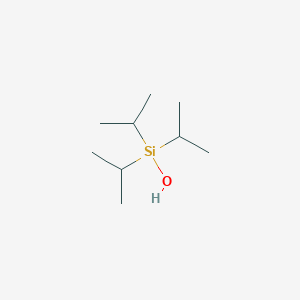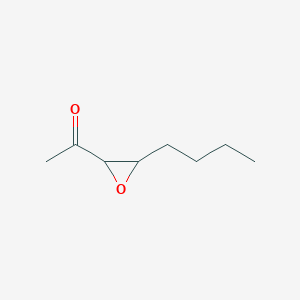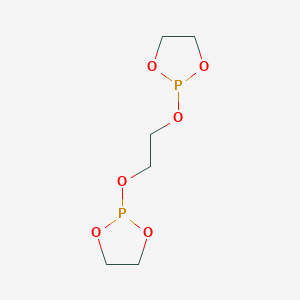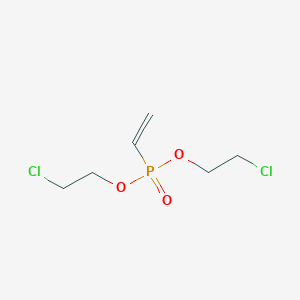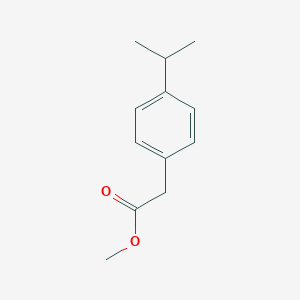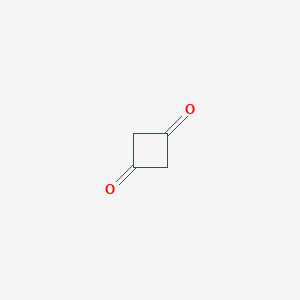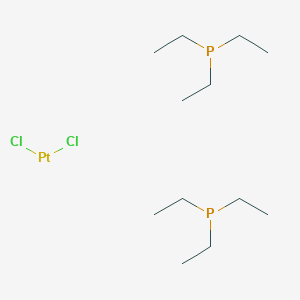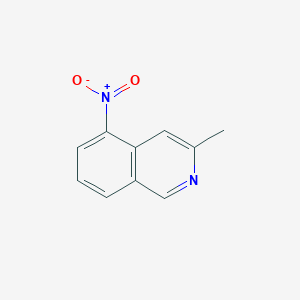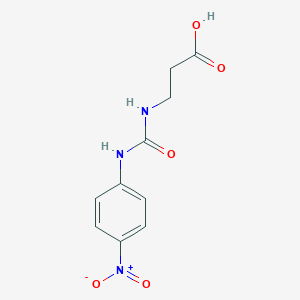
Aspartic acid-beta-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspartic acid-beta-4-nitroanilide (BApNA) is a synthetic substrate used in enzymatic assays to measure the activity of proteases. It is widely used in scientific research to study the biochemical and physiological effects of proteases and their inhibitors.
Mécanisme D'action
The mechanism of hydrolysis of Aspartic acid-beta-4-nitroanilide by proteases involves the attack of the active site nucleophile (e.g. Ser, His, or Cys) on the carbonyl group of the substrate, which leads to the formation of an acyl-enzyme intermediate. The intermediate is then hydrolyzed by a water molecule, which releases the product and regenerates the free enzyme.
Effets Biochimiques Et Physiologiques
Aspartic acid-beta-4-nitroanilide is a useful tool in studying the biochemical and physiological effects of proteases and their inhibitors. Proteases play important roles in various biological processes such as digestion, blood clotting, and immune response. Dysregulation of protease activity is associated with many diseases such as cancer, Alzheimer's, and arthritis. Aspartic acid-beta-4-nitroanilide can be used to screen for potential protease inhibitors that could be developed into drugs for the treatment of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Aspartic acid-beta-4-nitroanilide is its high sensitivity and specificity for proteases. The assay can be performed in a microplate format, which allows for high-throughput screening of large compound libraries. However, Aspartic acid-beta-4-nitroanilide has some limitations, such as its sensitivity to pH and buffer conditions. Some proteases may also have low activity towards Aspartic acid-beta-4-nitroanilide, which may require the use of alternative substrates.
Orientations Futures
In the future, Aspartic acid-beta-4-nitroanilide could be used to study the activity of proteases in complex biological samples such as blood or tissue extracts. The assay could be adapted to detect specific proteases that are associated with certain diseases. Aspartic acid-beta-4-nitroanilide could also be used to screen for protease inhibitors that have high selectivity and potency towards specific proteases. In addition, Aspartic acid-beta-4-nitroanilide could be used in combination with other assays to study the downstream effects of protease activity on cellular signaling pathways.
Méthodes De Synthèse
Aspartic acid-beta-4-nitroanilide is synthesized by the reaction of aspartic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields a yellow crystalline solid that is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Aspartic acid-beta-4-nitroanilide is used as a substrate in enzymatic assays to measure the activity of proteases such as pepsin, chymotrypsin, and trypsin. The assay is based on the hydrolysis of Aspartic acid-beta-4-nitroanilide by the protease, which releases the yellow 4-nitroaniline product that can be measured spectrophotometrically. Aspartic acid-beta-4-nitroanilide is also used to study the inhibition of proteases by small molecules or antibodies.
Propriétés
Numéro CAS |
102-66-9 |
|---|---|
Nom du produit |
Aspartic acid-beta-4-nitroanilide |
Formule moléculaire |
C10H11N3O5 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
3-[(4-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
Clé InChI |
MYMZLBHZVRWYRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
Autres numéros CAS |
102-66-9 |
Numéros CAS associés |
140-46-5 (hydrochloride salt) |
Solubilité |
0.00 M |
Synonymes |
aspartic acid-beta-4-nitroanilide aspartic acid-beta-4-nitroanilide, sodium salt aspartic acid-beta-p-nitroanilide N-(4-nitrophenyl)-N'-(carboxyethyl)urea suosan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



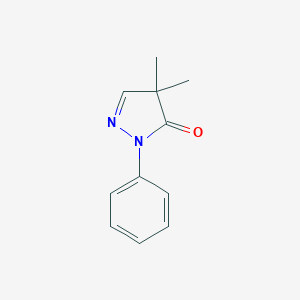
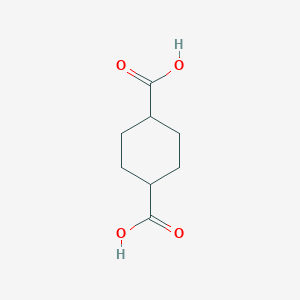
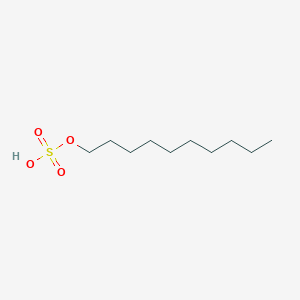
![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
